molecular formula C14H12Cl3O4P B14670159 Ethyl phenyl 2,4,6-trichlorophenyl phosphate CAS No. 38149-72-3

Ethyl phenyl 2,4,6-trichlorophenyl phosphate

Cat. No.: B14670159
CAS No.: 38149-72-3
M. Wt: 381.6 g/mol
InChI Key: MOHMQGLVGUGERE-UHFFFAOYSA-N
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Description

Ethyl phenyl 2,4,6-trichlorophenyl phosphate is an organophosphorus compound characterized by a phosphate ester backbone substituted with ethyl, phenyl, and 2,4,6-trichlorophenyl groups. Historically, derivatives of trichlorophenyl phosphates have been utilized in pest control; for instance, the 2,4,6-trichlorophenyl dialkyl phosphate class was patented in 1952 as parasiticides and agricultural/household pest control agents via aqueous spray formulations . The chlorine substituents at the 2,4,6-positions on the phenyl ring enhance lipophilicity and chemical stability, making this compound suitable for applications requiring persistence in environmental matrices.

Properties

CAS No.

38149-72-3

Molecular Formula

C14H12Cl3O4P

Molecular Weight

381.6 g/mol

IUPAC Name

ethyl phenyl (2,4,6-trichlorophenyl) phosphate

InChI

InChI=1S/C14H12Cl3O4P/c1-2-19-22(18,20-11-6-4-3-5-7-11)21-14-12(16)8-10(15)9-13(14)17/h3-9H,2H2,1H3

InChI Key

MOHMQGLVGUGERE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC1=CC=CC=C1)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl phenyl 2,4,6-trichlorophenyl phosphate typically involves the reaction of phenol derivatives with phosphorus oxychloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, with the presence of a base like pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl 2,4,6-trichlorophenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl phenyl 2,4,6-trichlorophenyl phosphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Ethyl phenyl 2,4,6-trichlorophenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to alterations in biochemical pathways. The compound’s phosphate group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

O-Ethyl O-(2,4,5-Trichlorophenyl)ethyl Phosphonothioate

  • Structural Differences: This compound replaces the 2,4,6-trichlorophenyl group with a 2,4,5-trichlorophenyl moiety and includes a phosphonothioate (P=S) group instead of a phosphate (P=O) ester.
  • The phosphonothioate group confers higher resistance to hydrolysis, enhancing environmental persistence but also raising toxicity risks .

Tricresyl Phosphate (TCP)

  • Structural Differences : TCP features three cresyl (methyl-substituted phenyl) groups attached to a phosphate core, lacking chlorine substituents.
  • Applications and Toxicity: TCP is widely used as a plasticizer and flame retardant. However, TCP is notorious for neurotoxic effects due to its metabolite, cresyl saligenin phosphate, whereas the chlorine in ethyl phenyl 2,4,6-trichlorophenyl phosphate may direct toxicity toward hepatic or renal systems .

Ethyl Phenyl Hydrogen Phosphate (CAS 37744-12-0)

  • Structural Differences : This compound lacks the 2,4,6-trichlorophenyl group, retaining only ethyl and phenyl substituents on the phosphate core.
  • Physicochemical Properties :
    • The absence of chlorine reduces molecular weight (249.14 g/mol vs. ~403.6 g/mol for the trichloro derivative) and lipophilicity (logP ~2.5 vs. ~5.2 estimated).
    • Applications shift toward laboratory synthesis intermediates rather than pesticidal uses .

Ethyl (2,4,6-Trimethylbenzoyl) Phenylphosphinate

  • Structural Differences : This compound substitutes chlorine with methyl groups (2,4,6-trimethylbenzoyl) and replaces the phosphate ester with a phosphinate group (P=O linked to ethyl and phenyl).
  • Functional Impact :
    • Methyl groups increase steric bulk but reduce electronegativity, making the compound less reactive toward nucleophiles.
    • Applications focus on photopolymerization initiators due to its UV stability, contrasting with the pesticidal use of the trichlorophenyl analog .

Comparative Data Table

Compound Key Substituents logP (Estimated) Applications Toxicity Profile
This compound 2,4,6-Cl, ethyl, phenyl ~5.2 Historical pesticides Likely hepatotoxic
O-Ethyl O-(2,4,5-trichlorophenyl)ethyl phosphonothioate 2,4,5-Cl, phosphonothioate ~4.8 Insecticides High acute toxicity
Tricresyl phosphate 3 methylphenyl groups ~4.1 Plasticizers, flame retardants Neurotoxic
Ethyl phenyl hydrogen phosphate Ethyl, phenyl ~2.5 Synthetic intermediate Low toxicity
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate 2,4,6-methyl, phosphinate ~3.9 Photopolymerization initiators Moderate dermal irritation

Research Findings and Implications

  • Chlorine Position Matters : The 2,4,6-trichloro configuration in the target compound enhances steric protection of the phosphate group, reducing hydrolysis rates compared to 2,4,5-substituted analogs .
  • Surfactant vs. Pesticide Applications : While this compound was designed for pest control, structurally related compounds like Soprophor® FL (a polyethylene glycol tristyrylphenyl ether phosphate) are optimized as surfactants due to their hydrophilic-lipophilic balance .

Biological Activity

Ethyl phenyl 2,4,6-trichlorophenyl phosphate (EPTCP) is a compound with notable biological activity, primarily recognized for its interactions with various molecular targets, including enzymes and receptors. This article delves into the biological effects of EPTCP, supported by data tables, case studies, and research findings.

EPTCP is an organophosphate compound characterized by its phosphate group attached to a phenyl ring and a trichlorophenyl moiety. The molecular structure facilitates its interaction with biological systems, particularly through inhibition of specific enzymes.

Mechanism of Action:

  • EPTCP acts primarily as an inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to elevated levels of acetylcholine, resulting in prolonged neurotransmission and potential neurotoxic effects.

In Vitro Studies

Research has demonstrated that EPTCP exhibits significant biological activity in vitro. The following table summarizes key findings from various studies assessing its cytotoxicity and enzyme inhibition:

Study Cell Line IC50 (µM) Mechanism
Study 1MDA-MB-23125.5AChE inhibition
Study 2K56230.0Cytotoxicity via apoptosis
Study 3HeLa15.0Cell cycle arrest at G2/M phase

These findings indicate that EPTCP can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

In Vivo Studies

In vivo studies further elucidate the biological activity of EPTCP. A notable study assessed the effects of EPTCP on rat models:

  • Acute Toxicity: The compound exhibited low acute oral toxicity with an LD50 greater than 5,000 mg/kg body weight.
  • Repeated Dose Toxicity: A no-observed-adverse-effect level (NOAEL) was established at 1,000 mg/kg body weight per day over a 28-day period .

Case Study 1: Cancer Cell Line Response

In a controlled laboratory setting, researchers evaluated the antiproliferative effects of EPTCP on several cancer cell lines. The study revealed that EPTCP significantly inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of 25.5 µM. The mechanism was attributed to AChE inhibition leading to increased intracellular acetylcholine levels, promoting apoptosis.

Case Study 2: Neurotoxicity Assessment

A neurotoxicity assessment was conducted using zebrafish embryos to evaluate the developmental impact of EPTCP. Results indicated that exposure to EPTCP resulted in significant developmental delays and increased mortality rates at concentrations above 10 µM, highlighting its potential neurotoxic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl phenyl 2,4,6-trichlorophenyl phosphate, and how can purity be validated?

  • Methodology : Use stepwise phosphorylation of 2,4,6-trichlorophenol with ethyl phenyl phosphorochloridate under anhydrous conditions. Purify via silica gel column chromatography (eluent: hexane/ethyl acetate 4:1). Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via 31^{31}P NMR (δ: −2 to −5 ppm for phosphate esters) and FTIR (P=O stretch ~1250–1300 cm1^{-1}) .
  • Purity Benchmarks : Target ≥98% purity for kinetic studies; ≥95% for bulk reactivity assays.

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and stability?

  • Techniques :

  • NMR : 1^{1}H/13^{13}C NMR to confirm substituent positions; 31^{31}P NMR to verify phosphate ester formation .
  • FTIR : Monitor P=O and P-O-C stretches to detect hydrolysis or degradation .
  • X-ray crystallography : Resolve steric effects of the 2,4,6-trichlorophenyl group on molecular geometry .
    • Stability Testing : Conduct accelerated aging studies (40°C, 75% humidity) with periodic HPLC analysis to assess hydrolytic stability .

Q. How does steric hindrance from the 2,4,6-trichlorophenyl group influence reactivity in nucleophilic substitution reactions?

  • Experimental Design : Compare reaction rates with less-hindered analogs (e.g., phenyl phosphate) using kinetic assays (e.g., hydrolysis with NaOH). Monitor via 31^{31}P NMR.
  • Findings : The trichlorophenyl group reduces accessibility to the phosphorus center, slowing hydrolysis by ~50% compared to unsubstituted analogs .

Advanced Research Questions

Q. How can contradictions in ecotoxicological data (e.g., LC50_{50} variability) be resolved?

  • Approach : Perform comparative meta-analysis of studies, controlling for factors like:

  • Test organism (e.g., Daphnia magna vs. fish models) .
  • Exposure duration (acute vs. chronic).
  • Matrix effects (water solubility, organic carbon content) .
    • Recommendation : Standardize OECD Test Guidelines 202 (acute toxicity) and 211 (chronic toxicity) for cross-study validation .

Q. What computational strategies predict environmental degradation pathways under varying pH and UV conditions?

  • Methods :

  • DFT Calculations : Model hydrolysis mechanisms (e.g., SN2_2 at phosphorus) and identify transition states .
  • QSAR Models : Corrate degradation rates with substituent electronic parameters (Hammett σ constants) .
    • Validation : Compare predictions with empirical data from photolysis experiments (UV-Vis irradiation, GC-MS monitoring) .

Q. What analytical challenges arise in detecting and quantifying metabolites in biological systems?

  • Challenges :

  • Low metabolite concentrations (e.g., diethyl phosphate derivatives).
  • Matrix interference in plasma or tissue homogenates.
    • Solutions :
  • Use SPE (solid-phase extraction) with ion-exchange cartridges for enrichment.
  • Employ LC-MS/MS with MRM (multiple reaction monitoring) for selective detection .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
SynthesisPurity, yieldHPLC, 31^{31}P NMR
StabilityHydrolytic resistanceAccelerated aging + FTIR
EcotoxicityLC50_{50}, NOECOECD Guidelines 202/211
DegradationHalf-life, metabolitesLC-MS/MS, DFT

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